molecular formula C27H25N3O5 B1487344 Clavatustide A CAS No. 1602982-13-7

Clavatustide A

Cat. No. B1487344
CAS RN: 1602982-13-7
M. Wt: 471.5 g/mol
InChI Key: BFSIKMSQNXJMBS-HSZRJFAPSA-N
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Description

Clavatustide A is a cyclodepsipeptide . It is a class of natural cyclic peptides that have a wide range of biological activities, hence the potential to be developed as new drug candidates .


Synthesis Analysis

The enantiopure synthesis of clavatustides A was accomplished by a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and challenging due to the backbone of amide bonds and at least one ester moiety in cyclodepsipeptides . The synthesis generally involves solid-phase peptide synthesis, solution-phase, or a combination of both .

Scientific Research Applications

Anticancer Potential

Clavatustide A, along with its variants like Clavatustide B, has been a subject of significant interest due to its potential in cancer research. Notably, Clavatustide B demonstrated an ability to suppress cell proliferation in various human cancer cell lines such as pancreatic, gastric, colorectal, retinoblastoma, and prostate cancer. Moreover, it induced accumulations in the G1 phases and a reduction in the S phases in these cell lines, suggesting its role in regulating the cell cycle, particularly the G1-S transition. The impact on gene expression, including the alteration of the expression levels of 2622 genes and 39 cell cycle-associated genes, further underlines its potential mechanism of action against cancer (Ye et al., 2014).

Synthetic Reproduction and Enantiomer Study

The synthesis of Clavatustides A and B and their enantiomers has been a pivotal step towards understanding their biological activity. The synthesized variants were tested for their anti-proliferative activity against three human cancer cell lines, revealing a notable sensitivity of the cervical cancer cell line (HeLa) to these compounds. Interestingly, the S-Isomers demonstrated superior anti-proliferative activity compared to their enantiomers (R-isomers), and significantly, all compounds tested exhibited minimal effects on normal cells, suggesting a degree of specificity in targeting cancer cells (Chettu et al., 2016).

Antibacterial Properties

This compound and its variants have also shown promising antibacterial properties. Notably, secondary metabolites including clavatustide derivatives were characterized from the Ascidian-derived endophytic fungus Aspergillus clavatus AS-107. These compounds exhibited potent activity against aquatic pathogens, demonstrating their potential in the development of new antibacterial agents (Song et al., 2019).

Mechanism of Action

Clavatustide A has been evaluated for its anti-proliferative activity against human cancer cell lines . It has been found to regulate the G1-S transition in hepatocellular carcinoma cell lines . The expression levels of 2622 genes including 39 cell cycle-associated genes in HepG2 cells were significantly altered by the treatment with this compound .

Safety and Hazards

Clavatustide A has been tested for its effects on cell viability. It was found that all the compounds tested had a minimal effect on the cell viability of normal lung cells, indicating that these compounds are not toxic to normal cells .

properties

IUPAC Name

(15R)-15-benzyl-13-ethyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-2-30-17-24(31)28-21-14-8-6-12-19(21)25(32)29-22-15-9-7-13-20(22)27(34)35-23(26(30)33)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,31)(H,29,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSIKMSQNXJMBS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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